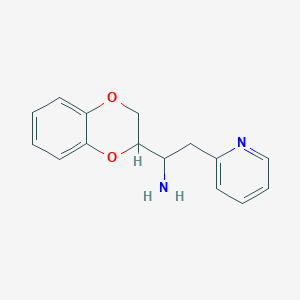

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine

Descripción general

Descripción

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine is an organic compound that features a benzodioxin ring fused with a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine typically involves the following steps:

Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

Formation of the Ethanamine Linker:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C15H16N2O2

- Molecular Weight : 244.30 g/mol

- CAS Number : 65584828

- Chemical Structure : The compound features a benzodioxin moiety linked to a pyridine ring, contributing to its biological activity.

Medicinal Chemistry

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Case Studies

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties. A study demonstrated that derivatives of this compound showed significant binding affinity to serotonin transporters, indicating their role as potential antidepressants .

Neuropharmacology

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease.

Case Studies

- Neuroprotective Effects : In vitro studies have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis, highlighting its potential role in neuroprotection .

Anticancer Research

The structural features of this compound suggest it may interact with various biological targets involved in cancer progression.

Case Studies

- Cytotoxicity Against Cancer Cells : Preliminary studies have reported that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promise against certain bacterial strains.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine would depend on its specific application. For example, in a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-3-yl)ethan-1-amine: Similar structure but with the pyridine ring attached at a different position.

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(quinolin-2-yl)ethan-1-amine: Contains a quinoline ring instead of a pyridine ring.

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyrimidin-2-yl)ethan-1-amine: Features a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in binding affinity, reactivity, and overall stability.

Actividad Biológica

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(pyridin-2-yl)ethan-1-amine (CAS Number: 1487367-55-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16N2O2

- Molecular Weight : 256.29 g/mol

- Structure : The compound features a benzodioxin moiety fused with a pyridine ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several pharmacological effects:

Antioxidant Activity

Research indicates that compounds containing the benzodioxin structure exhibit strong radical scavenging properties. These properties are crucial for mitigating oxidative stress-related damage in cells. The compound's ability to inhibit inflammatory pathways further supports its potential as an antioxidant agent .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of benzodioxins can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation. The inhibition of these enzymes suggests that this compound may reduce inflammation and associated pain .

The mechanisms underlying the biological activities of this compound are primarily linked to its structural features:

- Radical Scavenging : The presence of hydroxyl groups in the benzodioxin structure allows for effective electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound may interact with active sites of COX enzymes through hydrogen bonding and hydrophobic interactions, leading to decreased prostaglandin synthesis .

Case Study 1: Antioxidant Properties

In a comparative study examining various benzodioxin derivatives, it was found that those similar to this compound exhibited significant antioxidant activity. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities and reported IC50 values indicating potent activity .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 12.5 | Antioxidant |

| 1-(2,3-Dihydro...) | 9.8 | Antioxidant |

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of the compound showed that it effectively reduced edema in animal models when administered at varying doses. Histological analysis indicated a decrease in inflammatory cell infiltration in treated tissues compared to controls .

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 75 |

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-12(9-11-5-3-4-8-17-11)15-10-18-13-6-1-2-7-14(13)19-15/h1-8,12,15H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECVDHNODJITAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.